molecular formula C11H9BrN2S B1389406 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine CAS No. 353277-60-8

6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine

Cat. No.: B1389406
CAS No.: 353277-60-8
M. Wt: 281.17 g/mol
InChI Key: MNYGSKVEMMXWKI-UHFFFAOYSA-N
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Description

6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring both bromophenyl and sulfanyl (thioether) functional groups attached to an aminopyridine core. The structure of this molecule, particularly the diaryl thioether and aminopyridine motifs, is commonly explored in the development of bioactive molecules . Compounds with similar structures have been investigated for a range of potential biological activities, including serving as key intermediates in the synthesis of more complex molecules that target enzymes . The presence of the bromine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, while the sulfur bridge can influence the compound's electronic properties and metabolic profile. This product is intended for research purposes as a building block or intermediate in organic synthesis and drug discovery programs. Researchers can utilize this compound to develop novel chemical entities for in vitro biological screening. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate personal protective equipment and under the guidelines of your institution's chemical safety program.

Properties

IUPAC Name

6-(4-bromophenyl)sulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYGSKVEMMXWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Pathways:

Preparation Methods

Synthesis via Nucleophilic Substitution of Sulfinyl Chlorides

Reaction Scheme:

4-Bromobenzenesulfinyl chloride + 3-aminopyridine → this compound

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Base: Triethylamine or pyridine to neutralize HCl
  • Temperature: 0–25°C
  • Duration: 4–8 hours

Notes:

  • The sulfinyl chloride acts as an electrophile, reacting with the amino group of pyridine.
  • Triethylamine scavenges the generated HCl, driving the reaction forward.

Sulfur Insertion via Thiolation

In some protocols, the sulfanyl group is introduced via thiolation of the pyridine derivative using thiolating agents like sodium hydrosulfide or thiourea derivatives under controlled conditions.

Reaction Scheme:

Pyridinylamine derivative + Sodium hydrosulfide → Sulfanyl derivative

Reaction Conditions:

  • Solvent: Ethanol or water
  • Temperature: 50–80°C
  • Reaction time: 4–12 hours

Oxidation to Sulfinyl or Sulfonyl Derivatives

For oxidation to sulfinyl or sulfonyl groups, oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed:

Reaction Type Reagents Conditions Outcome
Oxidation Hydrogen peroxide, m-chloroperbenzoic acid Room temperature to 50°C Conversion to sulfinyl or sulfonyl derivatives

Data Tables of Preparation Methods

Method Starting Materials Reagents & Catalysts Reaction Conditions Yield (%) Remarks
Nucleophilic substitution 4-bromobenzenesulfinyl chloride + 3-aminopyridine Triethylamine, DCM 0–25°C, 4–8h 70–85 Widely used, scalable
Sulfur insertion Pyridinylamine derivative + Sodium hydrosulfide Ethanol/water 50–80°C, 4–12h 65–78 Requires careful pH control
Oxidation Sulfanyl derivative Hydrogen peroxide Room temp to 50°C 60–75 Converts sulfanyl to sulfinyl/sulfonyl

Research Findings and Notes

  • Patented Methods: Recent patents describe multi-step synthesis involving esterification, chlorination, and cyclization, with yields exceeding 80% under optimized conditions (e.g., patent CN108997223B). These methods often incorporate environmentally friendly solvents and catalysts to enhance scalability.

  • Reaction Optimization: Studies emphasize the importance of controlling temperature and stoichiometry to prevent over-oxidation or side reactions. Catalysts such as palladium are used in Suzuki coupling reactions to further functionalize the aromatic rings.

  • Industrial Considerations: Scaling up involves continuous flow reactors and in-line purification techniques to maintain product quality, especially when handling hazardous reagents like phosgene derivatives.

Summary of Key Preparation Methods

Approach Advantages Limitations Typical Yield Range
Nucleophilic substitution High yield, straightforward Sensitive to moisture 70–85%
Sulfur insertion Versatile, allows functionalization Longer reaction times 65–78%
Oxidation to sulfinyl/sulfonyl Enables derivative synthesis Over-oxidation risk 60–75%

Chemical Reactions Analysis

Types of Reactions

6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine have shown potential in inhibiting cancer cell proliferation. The presence of the bromophenyl group enhances the compound's ability to interact with specific biological targets, which may lead to effective anticancer therapies.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. It has been tested using methods such as the DPPH assay for antioxidant activity and toxicity assessments on organisms like Daphnia magna to evaluate its safety profile.

Case Studies and Research Findings

Recent studies have further explored the potential applications of this compound:

Antiviral Activity

Although specific antiviral efficacy against viruses like coronaviruses has not been conclusively established, related compounds have shown promising results in preliminary tests aimed at inhibiting viral replication.

Cytotoxicity Studies

In vitro studies suggest that this compound exhibits lower cytotoxicity compared to standard antiviral drugs such as chloroquine. This indicates a favorable safety profile for potential therapeutic use .

Mechanism of Action

The mechanism of action of 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the pyridinylamine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The sulfur atom’s oxidation state critically influences the physicochemical and biological properties of 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine and its analogues. Below is a detailed comparison with two closely related derivatives:

Structural and Electronic Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfur Oxidation State Key Structural Feature
This compound (Target) C₁₁H₉BrN₂S 297.17 -2 (Thioether) Reduced sulfur (-S-)
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine C₁₁H₉BrN₂OS 313.17 0 (Sulfoxide) Partially oxidized sulfur (-SO-)
6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine C₁₁H₉BrN₂O₂S 329.17 +4 (Sulfone) Fully oxidized sulfur (-SO₂-)

Key Observations:

  • Molecular Weight and Polarity: Progressive oxidation from sulfanyl (-S-) to sulfonyl (-SO₂-) increases molecular weight and polarity. The sulfonyl derivative (329.17 g/mol) is significantly more polar than the sulfanyl analogue, enhancing aqueous solubility but reducing lipid membrane permeability .
  • Electronic Effects: Sulfonyl groups are strong electron-withdrawing moieties, which may decrease the basicity of the pyridinylamine group compared to the electron-donating sulfanyl group.
Lipophilicity and Solubility
  • Sulfanyl Derivative (-S-): Higher lipophilicity (predicted logP ~3.2) due to the nonpolar thioether group, favoring passive diffusion across biological membranes.
  • Sulfonyl Derivative (-SO₂-): Lower logP (~1.8) and increased solubility in polar solvents (e.g., DMSO, water), making it preferable for formulations requiring high bioavailability .
  • Sulfinyl Derivative (-SO-): Intermediate polarity, balancing solubility and membrane permeability.
Metabolic Stability
  • Sulfonyl Group: Resistant to further oxidation, offering enhanced metabolic stability in drug design contexts .

Biological Activity

6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine, with the CAS number 353277-60-8, is a compound of growing interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H10BrN2S. The presence of the bromophenyl and pyridinyl moieties suggests potential interactions with various biological targets.

PropertyValue
Molecular Weight284.17 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF
LogPNot available

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis.

Potential Mechanisms:

  • Inhibition of Cell Proliferation : Some derivatives have shown promise in inhibiting the proliferation of cancer cells through modulation of signaling pathways related to cell growth and survival.
  • Induction of Apoptosis : The compound may induce programmed cell death in malignant cells, potentially through the activation of caspases or other apoptotic pathways .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have highlighted its effectiveness against different cancer cell lines.

Case Studies

  • Study on Breast Cancer Cells : A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
  • Colorectal Cancer : Another investigation revealed that the compound reduced cell viability in HT-29 colorectal cancer cells, suggesting its potential as a therapeutic agent for this type of cancer.

Table 2: Summary of Anticancer Activity

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-715Inhibition of proliferation
Colorectal CancerHT-2920Induction of apoptosis

Epigenetic Modulation

Recent studies have suggested that compounds similar to this compound may influence epigenetic mechanisms, particularly through inhibition of enzymes like EZH2, which are implicated in cancer progression . This modulation can lead to reactivation of tumor suppressor genes and reversal of malignant phenotypes.

Pharmacological Studies

Pharmacological assessments indicate that the compound may also affect G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling and are often dysregulated in cancer . This interaction could provide additional pathways for therapeutic intervention.

Q & A

Q. How can researchers optimize the synthesis of 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine to achieve high purity?

Methodological Answer:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress, ensuring complete substitution at the pyridinylamine sulfur center.
  • Purification: Employ column chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent (hexane/ethyl acetate) to isolate the product. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
  • Purity Validation: Quantify residual solvents or byproducts using gas chromatography-mass spectrometry (GC-MS) and cross-check with elemental analysis (C, H, N, S, Br).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: Assign peaks for the pyridinylamine protons (δ ~6.5–8.5 ppm) and the 4-bromophenyl group (δ ~7.2–7.6 ppm). Integration ratios should match expected substituents.
    • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in a DCM/hexane mixture. Use SHELX software for structure solution and refinement .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for aryl sulfides).

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

  • Solvent Screening: Test dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers (pH 6–8) with surfactants (e.g., Tween-20).
  • Quantitation in Solution: Use UV-Vis spectroscopy (λmax ~270–300 nm for aromatic systems) with a Bradford assay to rule out protein interference in biochemical studies.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

  • Data Collection: Use a high-resolution diffractometer (Cu-Kα or Mo-Kα radiation) to collect intensity data. Ensure crystal quality (Rint < 5%).
  • Refinement Strategies:
    • Apply SHELXL for anisotropic displacement parameters (ADPs) to model thermal motion of the bromine atom .
    • Use ORTEP-3 to visualize and validate torsion angles (e.g., C-S-C bond geometry) .
  • Case Study: Similar bromophenyl derivatives in Acta Crystallographica (e.g., Fun et al., 2012) demonstrate torsional flexibility in aryl-sulfide moieties .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., pyridinylamine NH2 group).
  • Reactivity Screening: Simulate Suzuki-Miyaura coupling using the 4-bromophenyl moiety as a leaving group. Compare activation energies for Pd(0)- vs. Ni(0)-catalyzed pathways.
  • Validation: Cross-reference computed IR spectra with experimental data (e.g., C-Br stretching at ~550 cm⁻¹).

Q. How should researchers address contradictory spectroscopic vs. crystallographic data?

Methodological Answer:

  • Scenario: Discrepancies in bond lengths (e.g., S-C aromatic vs. aliphatic) between NMR and SCXRD.
  • Resolution Workflow:
    • Re-examine NMR sample preparation (e.g., solvent deuteration artifacts).
    • Check for crystallographic disorder using PLATON’s SQUEEZE algorithm .
    • Validate with alternative techniques (e.g., Raman spectroscopy for bond vibration modes).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine
Reactant of Route 2
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6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine

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